
(5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of (5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is not fully understood. However, it has been suggested that the compound may exert its antimicrobial activity by disrupting the bacterial cell membrane. Additionally, the anticancer properties of this compound may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone have not been extensively studied. However, it has been found to exhibit low toxicity in vitro, suggesting that it may have potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone in lab experiments is its potential antimicrobial and anticancer properties. Additionally, the low toxicity of this compound makes it a promising candidate for further study. However, one limitation of using this compound is the complexity of its synthesis, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of (5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone. One area of research could be to further investigate its antimicrobial activity and potential as an antibacterial agent. Additionally, the anticancer properties of this compound could be studied in more detail, with a focus on its mechanism of action and potential therapeutic applications. Another potential direction for future research could be to explore the synthesis of analogs of this compound in order to optimize its properties for specific applications.
Métodos De Síntesis
The synthesis of (5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone involves a series of chemical reactions. The starting material for the synthesis is furan, which undergoes a reaction with sodium hydride to form 2-furanyl methyl sulfone. This intermediate compound then reacts with 3-azetidinone to form (3-(furan-2-ylmethylsulfonyl)azetidin-1-yl)methanone. Finally, the bromination of this compound with N-bromosuccinimide results in the formation of (5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone.
Aplicaciones Científicas De Investigación
(5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone has been studied for its potential applications in various areas of scientific research. It has been found to exhibit antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
(5-bromofuran-2-yl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO5S/c14-12-4-3-11(20-12)13(16)15-6-10(7-15)21(17,18)8-9-2-1-5-19-9/h1-5,10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCDMHHCHTXYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Ethoxyphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2907368.png)
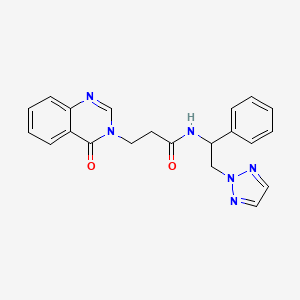
![2-Chloro-N-[2-(dimethylamino)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B2907370.png)

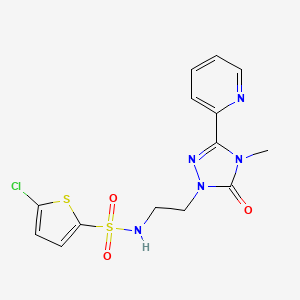
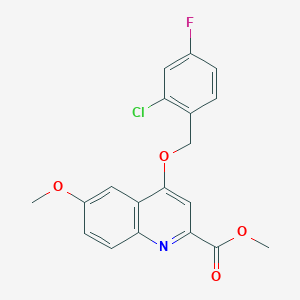
![3,4,9-Trimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2907375.png)
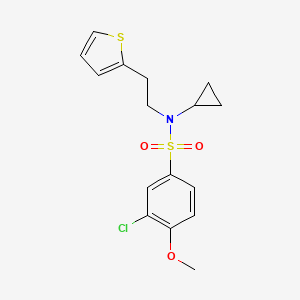
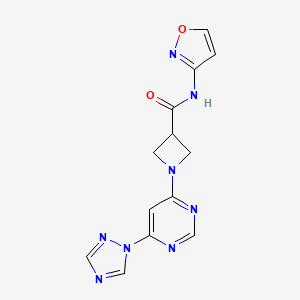
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2907381.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2907382.png)
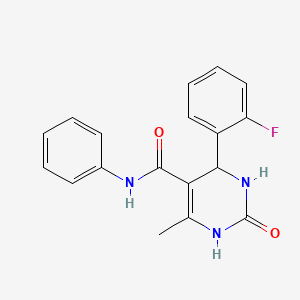
![N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide](/img/structure/B2907387.png)
![methyl 3-carbamoyl-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2907390.png)